molecular formula C17H19N5OS2 B10982114 N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B10982114
M. Wt: 373.5 g/mol
InChI Key: ADPHRLKUNQCPSL-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiadiazole-thiazole hybrid scaffold. The molecule contains a cyclohexyl substituent at the 5-position of the thiadiazole ring and a 1H-pyrrol-1-yl group at the 2-position of the thiazole ring. The (2E)-configuration of the thiadiazole-ylidene moiety is critical for maintaining planarity and electronic conjugation, which may enhance binding to biological targets .

Properties

Molecular Formula

C17H19N5OS2

Molecular Weight

373.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H19N5OS2/c1-11-13(24-17(18-11)22-9-5-6-10-22)14(23)19-16-21-20-15(25-16)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,19,21,23)

InChI Key

ADPHRLKUNQCPSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthesis of the 5-Cyclohexyl-1,3,4-thiadiazol-2-amine Core

The 1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. A validated method involves reacting 4-cyclohexyl-3-thiosemicarbazide with carbon disulfide (CS₂) in basic ethanol under reflux .

Procedure :

  • Dissolve 4-cyclohexyl-3-thiosemicarbazide (0.006 mol) in absolute ethanol (20 mL).

  • Add NaOH (1 equivalent) and CS₂ (1.2 equivalents).

  • Reflux for 8–10 hours, monitor via TLC.

  • Acidify with 20% HCl to precipitate the product.

  • Purify by recrystallization in ethanol to yield 5-cyclohexyl-1,3,4-thiadiazole-2-thiol (88% yield) .

Key Insights :

  • The thiol intermediate is oxidized to the corresponding amine using ammonium acetate or via nucleophilic substitution with ammonia .

  • Ferric chloride (FeCl₃) in aqueous conditions facilitates cyclization while preserving the cyclohexyl substituent .

Preparation of 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic Acid

The thiazole moiety is synthesized via the Hantzsch thiazole synthesis, modified to introduce pyrrole and methyl groups.

Procedure :

  • Condense 2-bromo-4-methylacetophenone with thiourea in ethanol to form 4-methylthiazole-2-amine.

  • Introduce the pyrrole group via Ullmann coupling using copper(I) iodide and trans-1,2-diaminocyclohexane .

  • Oxidize the methyl group to a carboxylic acid using KMnO₄ in acidic conditions.

Characterization :

  • FT-IR : Peaks at 1705 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (pyrrole C-H) .

  • ¹H-NMR : δ 2.45 (s, 3H, CH₃), δ 6.85–7.20 (m, 4H, pyrrole) .

Conversion to Carboxamide

The carboxylic acid is activated and converted to the carboxamide using standard acylation protocols.

Procedure :

  • Treat 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • React with ammonium hydroxide (NH₄OH) in dichloromethane at 0°C.

  • Isolate the carboxamide via filtration and wash with cold water .

Optimization :

  • Use dimethylaminopyridine (DMAP) as a catalyst to enhance reaction efficiency .

  • Yield: 82–85% after recrystallization in ethanol .

Coupling of Thiadiazole and Thiazole Moieties

The final step involves forming the imine (ylidene) linkage between the thiadiazole amine and thiazole carboxamide.

Procedure :

  • Dissolve 5-cyclohexyl-1,3,4-thiadiazol-2-amine (0.2 mmol) and 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (0.22 mmol) in anhydrous dichloromethane.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC, 0.4 mmol) and DMAP (0.6 mmol).

  • Stir at room temperature for 12 hours under nitrogen.

  • Purify via column chromatography (hexanes/EtOAc, 6:1) to isolate the E-isomer .

Stereochemical Control :

  • The E-configuration is favored by using bulky bases (e.g., triethylamine) and low temperatures .

  • HPLC Analysis : >95% isomeric purity with a C18 column (MeCN/H₂O, 70:30) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageCitation
Cyclization with CS₂8898High scalability
EDAC-mediated coupling7595Stereoselective
FeCl₃ cyclization6890Mild conditions

Challenges and Optimization Strategies

  • Byproduct Formation : Oxidative byproducts during thiol-to-amine conversion are minimized using argon atmosphere .

  • Solvent Choice : Ethanol improves solubility of intermediates, while DMF enhances coupling efficiency .

  • Temperature Sensitivity : Coupling reactions performed below 25°C prevent epimerization .

Chemical Reactions Analysis

Core Thiadiazole-Thiazole Framework Formation

The fused thiadiazole-thiazole system is constructed via Hantzsch-type cyclization (Scheme 1):

  • Reactants : α-Halocarbonyl derivatives (e.g., 5-cyclohexyl-2-chloro-1,3,4-thiadiazole) react with thioureas or thioamides under basic conditions .

  • Mechanism : Nucleophilic sulfur attacks the α-carbon of the halocarbonyl, followed by dehydration to form the thiadiazole-thiazole backbone .

Table 1: Synthesis Conditions for Thiadiazole-Thiazole Core

Reaction StepReagents/ConditionsYield (%)Reference
CyclizationK₂CO₃, DMF, 80°C65–72

1.2.2 Cyclohexyl Group Attachment

The cyclohexyl substituent is incorporated during thiadiazole ring formation using cyclohexylcarbonyl chloride as a precursor, followed by reductive amination.

Derivatization Reactions

The carboxamide group at position 5 enables further functionalization:

Hydrolysis

  • Acidic Hydrolysis : Treatment with HCl/EtOH (reflux) cleaves the carboxamide to a carboxylic acid.

  • Basic Hydrolysis : NaOH/H₂O yields sodium carboxylate, useful for salt formation.

Nucleophilic Acyl Substitution

The carboxamide undergoes substitution with amines or alcohols:

  • Example : Reaction with methylamine forms N-methylcarboxamide derivatives.

Table 2: Reactivity of Key Functional Groups

Functional GroupReaction TypeReagentsProduct
Thiadiazole ringElectrophilic substitutionHNO₃/H₂SO₄Nitro derivatives
Thiazole C-2 positionAlkylationCH₃I, K₂CO₃Methylated analogs
CarboxamideHydrolysisHCl/EtOH, ΔCarboxylic acid

Interaction with Biological Targets

The compound exhibits reactivity in biological systems through:

  • Hydrogen Bonding : Thiadiazole and thiazole nitrogen atoms interact with enzyme active sites (e.g., DHPS) .

  • π-π Stacking : The pyrrole ring engages in hydrophobic interactions with aromatic residues .

Structure-Activity Relationship (SAR) Insights :

  • Electron-withdrawing groups (e.g., NO₂) at the thiazole C-4 enhance antimicrobial activity .

  • Cyclohexyl substitution improves lipophilicity, boosting membrane permeability .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Structural Analogues

CompoundKey ReactionBiological Impact
5-MethylthiazoleLimited electrophilic substitutionModerate antimicrobial
2-AminothiazoleAcylation at NH₂ groupEnhanced anticancer
Target CompoundMulti-site functionalizationBroad-spectrum activity

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces ring-opening reactions at the thiadiazole moiety.

  • Oxidative Stability : Susceptible to peroxide-mediated oxidation at sulfur centers.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazole and thiadiazole structures exhibit significant biological activities. Key applications include:

1. Antimicrobial Activity

  • Compounds similar to N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. For instance, hybrid compounds with thiadiazole scaffolds have shown promising results in inhibiting bacterial growth in vitro .

2. Antiviral Properties

  • The compound's structure suggests potential antiviral activity. Similar N-heterocycles have been evaluated for their efficacy against viruses such as HIV and herpes simplex virus type 1 (HSV-1). These studies indicate that modifications in the thiadiazole and thiazole structures can enhance antiviral activity .

3. Anticancer Activity

  • Research has highlighted the anticancer potential of thiadiazole derivatives. The presence of specific functional groups in this compound may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activities of compounds structurally related to this compound:

Study Findings Biological Activity
Foroumadi et al. (2020)Investigated hybrid compounds with thiadiazole; showed significant antibacterial activity against MRSAAntimicrobial
El-Sabbagh et al. (2020)Evaluated novel pyrazolo-thiadiazoles for antiviral properties against HSVAntiviral
Siddique et al. (2020)Synthesized derivatives with anticancer properties; demonstrated efficacy in inhibiting cell proliferationAnticancer

Mechanism of Action

The exact mechanism of action of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Properties of Analogous Compounds

Compound Name Substituents (Thiadiazole/Thiazole) Molecular Weight Key Structural Differences Potential Impact on Properties
Target Compound Thiadiazole: 5-cyclohexyl; Thiazole: 4-methyl, 2-(1H-pyrrol-1-yl) 413.5 (est.) Reference compound High lipophilicity due to cyclohexyl; pyrrole enhances π-π stacking
N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Thiadiazole: 5-ethyl; Thiazole: 4-phenyl 381.5 Ethyl vs. cyclohexyl; phenyl vs. methyl Reduced lipophilicity; phenyl may increase steric hindrance
2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide Thiadiazole: 5-cyclopropyl; Thiazole: 2-cyclopentylamino 335.4 Cyclopropyl and cyclopentylamino substituents Increased metabolic stability; cyclopropane’s strain may affect reactivity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Thiadiazole: 5-methoxymethyl; Thiazole replaced by pyrrolidine 362.4 Methoxymethyl and pyrrolidine groups Enhanced solubility; polar groups may reduce membrane permeability

Key Observations :

  • The 1H-pyrrol-1-yl group in the thiazole ring provides a planar aromatic system for π-stacking interactions, absent in phenyl or cyclopentylamino analogs .

Key Observations :

  • The target compound’s thiazole-5-carboxamide group aligns with bioactive motifs in kinase inhibitors, whereas sulfonamide analogs (e.g., methazolamide) target carbonic anhydrase .
  • Substituents like cyclohexyl may reduce metabolic degradation compared to methoxymethyl or ethyl groups, as seen in methazolamide’s rapid conversion to sulfonic acid derivatives .

Metabolic and Stability Profiles

Table 3: Metabolic Pathways of Selected Compounds

Compound Major Metabolites Metabolic Stability Notes
Target Compound Predicted: Cyclohexyl hydroxylation, pyrrole oxidation Moderate (estimated) Cyclohexyl may slow CYP450-mediated oxidation
Methazolamide N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) Low Auto-oxidation of sulfenic acid intermediate leads to toxic metabolites
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Demethylation, sulfoxide formation High Methoxy groups resist rapid degradation

Key Observations :

  • The target compound’s cyclohexyl group likely reduces susceptibility to cytochrome P450 enzymes compared to smaller alkyl chains, extending half-life .
  • Methazolamide’s sulfenic acid intermediate highlights the instability of certain thiadiazole derivatives, a risk mitigated in the target compound by the absence of sulfonamide groups .

Molecular Docking and Computational Insights

  • Target Compound vs. TrkA : Docking studies suggest the thiazole-5-carboxamide group forms hydrogen bonds with Asp 654 and Lys 658 in the TrkA active site, while the cyclohexyl group occupies a hydrophobic pocket .
  • Comparison with Sulfonamide Analogs : Sulfonamide derivatives (e.g., ) exhibit stronger electrostatic interactions with catalytic residues but suffer from metabolic instability .

Biological Activity

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features multiple heterocyclic rings, including thiazole and thiadiazole moieties. Its unique structure, characterized by a cyclohexyl group and a pyrrole ring, enhances its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N6OSC_{18}H_{24}N_{6}OS with a molecular weight of 389.5 g/mol. The presence of nitrogen and sulfur atoms in its structure suggests promising pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₂₄N₆OS
Molecular Weight389.5 g/mol
CAS Number1246057-86-2

Biological Activity

Research indicates that compounds containing thiazole and thiadiazole scaffolds exhibit significant biological activities. The following sections outline key biological activities associated with this compound.

Antiviral Activity

Studies have shown that related compounds with thiadiazole structures have demonstrated antiviral properties. For instance, derivatives have been reported to inhibit hepatitis C virus (HCV) replication by suppressing cyclooxygenase-2 activity . Although specific data for the target compound is limited, the structural similarities suggest potential antiviral efficacy.

Antimicrobial Activity

The compound's heterocyclic nature may contribute to antimicrobial activity. Compounds with similar scaffolds have shown promising results against various bacterial strains. For example, thiazole derivatives have been effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Thiadiazole derivatives are also being explored for their antitumor properties. A study indicated that certain thiadiazole derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that the target compound may hold similar potential . The exact mechanism may involve apoptosis induction or cell cycle arrest.

Case Studies

  • Case Study on Antiviral Efficacy : A study evaluated the antiviral activity of a series of thiazole-based compounds against HCV NS5B RNA polymerase. Compounds showed IC₅₀ values ranging from 31.9 μM to 32.2 μM for effective inhibition .
  • Antimicrobial Screening : In vitro studies demonstrated that thiazole derivatives possess significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 12.4 μM against S. aureus and Klebsiella pneumoniae .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole and thiazole rings can modulate enzyme activities or receptor signaling pathways, leading to various biological effects.

Q & A

Basic: What synthetic strategies are effective for preparing N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide?

Methodological Answer:
The synthesis involves multi-step condensation and cyclization reactions. Key steps include:

  • Thiadiazole Core Formation : Copper-catalyzed cross-coupling reactions (e.g., cyclohexyl thiol with 4-methyl-1,2,3-thiadiazole derivatives under reflux in DMF) to introduce the cyclohexyl group .
  • Thiazole-Pyrrole Integration : Condensation of 1H-pyrrole-1-carbaldehyde with thiazole precursors, using ammonium persulfate (APS) as an oxidizing agent in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Carboxamide Functionalization : Activation of the carboxylic acid moiety (e.g., using CDI or DCC) followed by reaction with amines under inert conditions .

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:
Structural validation requires a combination of spectroscopic and analytical techniques:

  • IR Spectroscopy : Identify C=O (1650–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and thiadiazole/thiazole ring vibrations (600–800 cm⁻¹) .
  • NMR Analysis : 1H NMR to confirm pyrrole protons (δ 6.5–7.5 ppm), cyclohexyl protons (δ 1.0–2.5 ppm), and methyl groups (δ 2.0–2.5 ppm). 13C NMR resolves carboxamide (δ 165–170 ppm) and heterocyclic carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation) .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for analogous thiadiazole derivatives (e.g., hydrogen-bonding patterns in triazole-thione systems) .
  • Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
  • Reaction Re-evaluation : Check for byproducts (e.g., unreacted intermediates) via TLC or HPLC. Adjust reaction stoichiometry or purification protocols if impurities persist .

Advanced: How can Design of Experiments (DoE) optimize the synthesis of this compound?

Methodological Answer:

  • Parameter Screening : Use fractional factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, optimize copper catalyst concentration (0.5–2.0 mol%) in cross-coupling reactions .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., reflux time vs. yield) using central composite designs. Statistical tools like ANOVA identify significant factors .
  • Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and scalability, as shown in diazomethane synthesis studies .

Advanced: What strategies assess the compound’s reactivity under varying conditions (e.g., oxidation, substitution)?

Methodological Answer:

  • Oxidation Studies : Treat with m-CPBA or H₂O₂ to oxidize sulfur atoms in the thiadiazole ring. Monitor via TLC and characterize sulfoxide/sulfone derivatives using IR and MS .
  • Substitution Reactions : Explore nucleophilic aromatic substitution (e.g., replace pyrrole with other heterocycles via Pd-catalyzed coupling). Compare reactivity using Hammett plots .
  • Stability Testing : Expose the compound to UV light, humidity, or acidic/basic conditions. Use HPLC to track degradation products .

Advanced: How can computational modeling predict biological or material interactions?

Methodological Answer:

  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Compare docking poses with reference ligands (e.g., 9c in ’s study) .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electronic properties for material science applications .
  • MD Simulations : Analyze stability in lipid bilayers or solvent environments using GROMACS, leveraging cyclohexyl group hydrophobicity .

Advanced: How to address low yields in the final carboxamide coupling step?

Methodological Answer:

  • Activation Reagent Screening : Test alternatives to DCC (e.g., HATU, EDCI) for carboxamide formation. Use DMAP as a catalyst to reduce side reactions .
  • Solvent Optimization : Switch to dichloromethane or THF to improve solubility of intermediates .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .

Basic: What analytical techniques confirm purity and identity post-synthesis?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to quantify purity (>95%) and detect UV-active impurities (λ = 254 nm) .
  • Melting Point Analysis : Compare experimental values (e.g., 210–212°C) with literature to confirm crystalline integrity .
  • CHNS Analysis : Validate elemental composition (e.g., %S = 31.60 ± 0.3%) .

Distinction Between Basic and Advanced Questions

  • Basic : Focus on synthesis, characterization, and foundational analytical methods.
  • Advanced : Emphasize optimization, computational modeling, mechanistic studies, and resolving experimental discrepancies.

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